molecular formula C7H3BrClIN2 B2381491 5-Bromo-6-chloro-3-iodo-1H-indazole CAS No. 1956371-54-2

5-Bromo-6-chloro-3-iodo-1H-indazole

Cat. No. B2381491
CAS RN: 1956371-54-2
M. Wt: 357.37
InChI Key: QWGNJOVLFUGLHN-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-3-iodo-1H-indazole is a fine chemical raw material that can be used as an intermediate in organic synthesis . It has a molecular weight of 357.38 .


Synthesis Analysis

The synthesis of 6-bromo-5-chloro-1H-indazole can be achieved by using 1-bromo-2-chloro-4-methylbenzene as a raw material. The process involves nitration to prepare 1-bromo-2-chloro-4-methylbenzene, then reduction of the nitro group to obtain 5-bromo-4-chloro-2-methylphenylamine, and finally cyclization to obtain 6-bromo-5-chloro-1H-indazole .


Physical And Chemical Properties Analysis

5-Bromo-6-chloro-3-iodo-1H-indazole is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Applications in Chemical Synthesis

  • Palladium Catalyzed Cross-Coupling Reactions : 5-Bromo-6-chloro-3-iodo-1H-indazole shows reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. This enables the synthesis of a variety of new functionalized indoles and indazoles, potentially useful as 5-HT receptor ligands (Witulski et al., 2005).

  • Transformation into Indazole Derivatives : It can undergo transformations to produce various substituted indazole derivatives, as demonstrated in the synthesis of 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazole from its precursor compounds (Fujimura et al., 1984).

  • Generation of N-Heterocyclic Carbenes : This chemical is involved in the synthesis and study of N-heterocyclic carbenes, useful in various chemical reactions. It undergoes decarboxylation to yield specific indazolylidenes, which are then utilized in further chemical synthesis (Schmidt et al., 2007).

  • Synthesis of SF5-Substituted Indazoles : It plays a role in synthesizing SF5-substituted indazoles, demonstrating the versatility of this compound in creating various heterocyclic systems (Kanishchev & Dolbier, 2018).

  • Crystal and Molecular Structure Studies : The compound aids in studying the crystal and molecular structures of indazole derivatives, contributing to our understanding of these compounds' physical properties (Anuradha et al., 2014).

  • Regioselective Protection in Synthesis : Used in regioselective protection and subsequent amine coupling reactions, showcasing its utility in creating novel indazole derivatives with specific functional groups (Slade et al., 2009).

Safety and Hazards

The safety information for 5-Bromo-6-chloro-3-iodo-1H-indazole includes several hazard statements: H302-H315-H319-H335. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-bromo-6-chloro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGNJOVLFUGLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C(NN=C21)I)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloro-3-iodo-1H-indazole

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